25N-NBOMe (hydrochloride)

Catalog No.
S885674
CAS No.
M.F
C18H23ClN2O5
M. Wt
382.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
25N-NBOMe (hydrochloride)

Product Name

25N-NBOMe (hydrochloride)

IUPAC Name

2-(2,5-dimethoxy-4-nitrophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride

Molecular Formula

C18H23ClN2O5

Molecular Weight

382.8 g/mol

InChI

InChI=1S/C18H22N2O5.ClH/c1-23-16-7-5-4-6-14(16)12-19-9-8-13-10-18(25-3)15(20(21)22)11-17(13)24-2;/h4-7,10-11,19H,8-9,12H2,1-3H3;1H

InChI Key

AKAFRJJZBSVSPB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)[N+](=O)[O-])OC.Cl

Synonyms

2C-N-NBOMe

Canonical SMILES

COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)[N+](=O)[O-])OC.Cl

25N-NBOMe (hydrochloride) is a synthetic compound belonging to the family of phenethylamines, specifically a derivative of 2C-N, which is known for its potent hallucinogenic properties. The compound's full IUPAC name is 2-(4-nitro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine. As a member of the N-benzyl derivative class of compounds, it features a significant modification that enhances its potency and receptor affinity compared to its parent compound, 2C-N. The hydrochloride form typically appears as a crystalline solid and is soluble in water, making it suitable for various forms of administration, including sublingual and insufflation methods .

The exact mechanism of action of 25N-NBOMe is not well understood. However, based on its structural similarity to other NBOMe compounds, it is believed to act as a potent agonist at the serotonin 5-HT2A receptor []. This receptor plays a crucial role in mood, perception, and cognition. Overactivation of this receptor by NBOMe compounds is thought to be responsible for the hallucinogenic effects and potential risks associated with these substances [].

25N-NBOMe is a dangerous substance with potential for severe health risks. Studies on related NBOMe compounds suggest the following concerns [, ]:

  • Toxicity: NBOMe compounds, including 25I-NBOMe and 25C-NBOMe (close relatives of 25N-NBOMe), have been linked to cases of severe intoxication, seizures, coma, and even death [, ].
  • Psychological Effects: NBOMe compounds can induce intense and unpredictable psychological experiences, including anxiety, paranoia, and hallucinations [].
  • Lack of Standardization: Street-sold NBOMe products are often mislabeled or contain unknown mixtures, making it difficult to determine the exact dosage and increasing the risk of overdose [].

Serotonin Receptor Affinity

25N-NBOMe (hydrochloride) belongs to a class of compounds known as NBOMe derivatives, which are synthetic substances with psychedelic properties. Research suggests they function by acting as agonists at serotonin receptors, particularly 5-HT2A and 5-HT2C. These receptors are involved in various physiological processes, including mood, cognition, and perception []. Studies have shown that 25N-NBOMe exhibits potent activity at these receptors, with significantly increased activity compared to its parent compound, 2C-N. This makes 25N-NBOMe a valuable tool for researchers investigating the role of the serotonin system in various neurological functions.

Potential Research Applications

Due to its affinity for serotonin receptors, 25N-NBOMe holds promise for research in several areas:

  • Understanding Psychosis

    NBOMe compounds, including 25N-NBOMe, can produce effects similar to those experienced during psychosis, such as hallucinations and delusions []. Studying how these compounds interact with the serotonin system may provide insights into the mechanisms underlying psychosis and aid in developing new treatment strategies [].

  • Neuropharmacology

    Research on 25N-NBOMe can contribute to a broader understanding of the pharmacology of the serotonin system. By examining its effects on behavior and neurochemical processes, scientists can learn more about how serotonin receptors function and their role in various brain functions.

  • Drug Discovery

    The insights gained from studying 25N-NBOMe's interactions with serotonin receptors could inform the development of novel therapeutic drugs. Researchers might use this knowledge to design medications targeting specific serotonin receptor subtypes for treating conditions like anxiety, depression, or neurological disorders [].

  • Formation of Imine: The initial step typically involves the reaction between 2C-N and 2-methoxybenzaldehyde to form an imine intermediate.
  • Reduction: This imine can be reduced using sodium borohydride or sodium triacetoxyborohydride to yield the final product, 25N-NBOMe.
  • Salt Formation: The hydrochloride salt is formed by reacting the free base with hydrochloric acid, enhancing its stability and solubility for pharmacological use .

25N-NBOMe exhibits strong agonistic activity at serotonin receptors, particularly the 5-HT2A receptor, where it demonstrates high binding affinity (low nanomolar range). This receptor interaction is primarily responsible for the compound's hallucinogenic effects. In animal studies, it has been shown to induce significant behavioral changes consistent with psychedelic experiences, such as head-twitch responses in rodents . Additionally, studies indicate potential neurotoxic effects, including oxidative stress and DNA damage in neuronal cells following exposure .

The synthesis of 25N-NBOMe can be achieved through various methods:

  • Reductive Alkylation: This is the most common method involving the formation of an imine followed by reduction.
  • Alternative Reagents: Other reducing agents or variations in the reaction conditions may yield different derivatives or enhance yields.
  • Modification Techniques: Further modifications can involve changing substituents on the benzyl moiety to explore structure-activity relationships .

Interaction studies have revealed that 25N-NBOMe primarily targets serotonin receptors but also interacts with other neurotransmitter systems. Key findings include:

  • Serotonin Receptors: Strong affinity for 5-HT2A and 5-HT2C receptors.
  • Dopaminergic System: Evidence suggests involvement with dopamine pathways, indicating potential addictive properties.
  • Neurotransmitter Release: Increases in cortical glutamate release have been observed following administration, contributing to its hallucinogenic effects .

25N-NBOMe shares structural similarities with several other compounds in the NBOMe series. Here’s a comparison highlighting its uniqueness:

CompoundStructural FeaturesPotency (5-HT2A)Unique Aspects
25I-NBOMeIodine substitutionVery HighStronger agonist at serotonin receptors
25C-NBOMeChlorine substitutionHighLess potent than 25I-NBOMe
25B-NBOMeBromine substitutionModerateSimilar effects but varied potency
25H-NBOMeDeiodinated variantModeratePotentially less neurotoxic
25N-NBOMeNitro substitutionHighUnique neurotoxic profile

Each compound exhibits varying degrees of potency and receptor interaction profiles, but 25N-NBOMe's unique nitro group may contribute to distinct pharmacological effects not seen in its analogs .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

382.1295495 g/mol

Monoisotopic Mass

382.1295495 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-04-14
1.Moya, P.R.,Berg, K.A.,Gutiérrez-Hernandez, M.A., et al. Functional selectivity of hallucinogenic phenethylamine and phenylisopropylamine derivatives at human 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors. Journal of Pharmacology and Experimental The

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